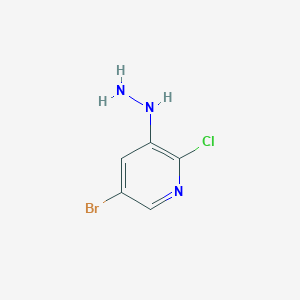
5-Bromo-2-chloro-3-hydrazinylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-3-hydrazinylpyridine is a chemical compound with the molecular formula C5H5BrClN3 and a molecular weight of 222.47 g/mol . This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry. It is characterized by the presence of bromine, chlorine, and hydrazine functional groups attached to a pyridine ring.
Preparation Methods
The synthesis of 5-Bromo-2-chloro-3-hydrazinylpyridine typically involves the following steps :
Starting Material: The synthesis begins with 5-bromo-2,3-dichloropyridine.
Hydrazination: The starting material undergoes hydrazination using hydrazine hydrate under controlled conditions to yield this compound.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Bromo-2-chloro-3-hydrazinylpyridine undergoes various chemical reactions, including :
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The hydrazine group allows it to participate in condensation reactions with carbonyl compounds, forming hydrazones.
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and acetic acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Bromo-2-chloro-3-hydrazinylpyridine has several scientific research applications :
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-hydrazinylpyridine involves its interaction with specific molecular targets . The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
5-Bromo-2-chloro-3-hydrazinylpyridine can be compared with other similar compounds, such as :
5-Bromo-2-chloro-3-nitropyridine: This compound has a nitro group instead of a hydrazine group, leading to different reactivity and applications.
5-Bromo-2-chloro-3-fluoropyridine: The presence of a fluorine atom instead of a hydrazine group results in different chemical properties and uses.
Properties
Molecular Formula |
C5H5BrClN3 |
|---|---|
Molecular Weight |
222.47 g/mol |
IUPAC Name |
(5-bromo-2-chloropyridin-3-yl)hydrazine |
InChI |
InChI=1S/C5H5BrClN3/c6-3-1-4(10-8)5(7)9-2-3/h1-2,10H,8H2 |
InChI Key |
OQERNIRSCLTZPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1NN)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


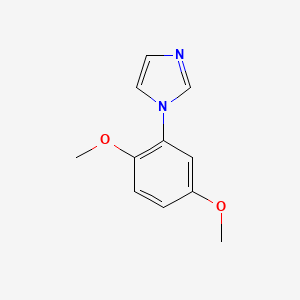
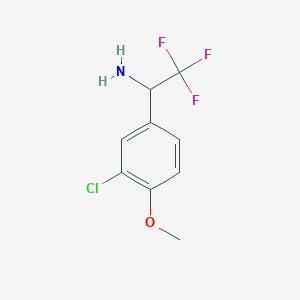
![6-Methyl-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]quinoline-1-carboxylic acid](/img/structure/B12996241.png)
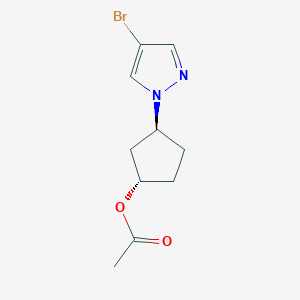
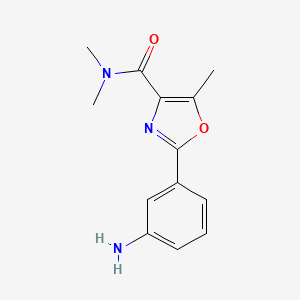
![3-(2,4-Difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B12996263.png)
![2-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12996269.png)
![1-Ethyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12996271.png)
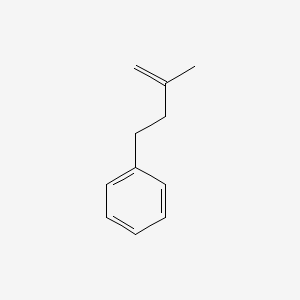
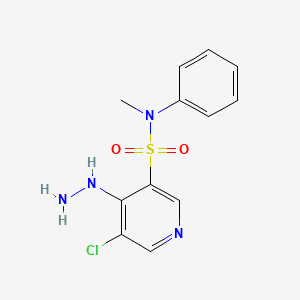
![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12996285.png)
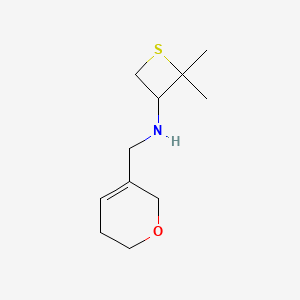
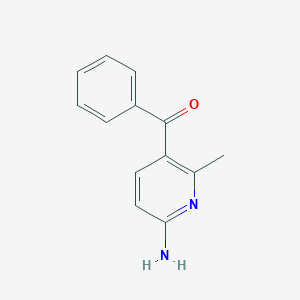
![7-Fluoro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12996299.png)
